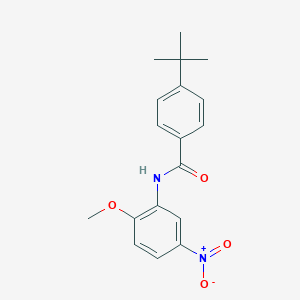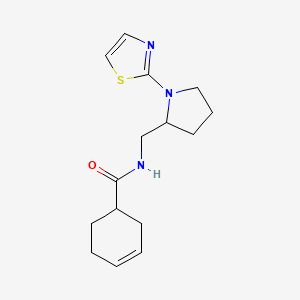![molecular formula C23H23N3O5 B2904631 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1251552-18-7](/img/structure/B2904631.png)
2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a furo[3,4-d]pyrimidin core. Its unique structure integrates features from multiple chemical classes, making it a versatile molecule in scientific research and industrial applications. This compound’s distinct properties arise from its diverse functional groups and aromatic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the construction of the furo[3,4-d]pyrimidin scaffold, followed by the introduction of the p-tolyl and ethoxyphenyl groups. Key steps might involve cyclization reactions under acidic or basic conditions, oxidative transformations, and selective amide formation. Common reagents include formic acid, hydrazine, and aromatic aldehydes.
Industrial Production Methods: : Industrial synthesis likely involves scalable versions of the lab-based methods. Key factors include optimized reaction conditions for yield and purity, cost-effective reagents, and efficient purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation: : Potentially modifying its aromatic rings or ethoxy groups.
Reduction: : Targeting the furanone or pyrimidinone moieties.
Substitution: : Especially electrophilic or nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents including halides or Grignard reagents.
Major Products: : Reactions often yield modified derivatives, which can alter the compound’s electronic and steric properties, potentially enhancing its activity or creating new functionalities.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis, exploring reaction mechanisms and developing new compounds with potential biological or material applications.
Biology: : The compound’s structural complexity allows for interactions with various biomolecules, making it useful in studying enzyme kinetics, molecular binding, and cellular pathways.
Medicine: : Research includes investigating its potential as a pharmacophore in drug discovery, exploring its bioactivity, pharmacokinetics, and therapeutic applications.
Industry: : Applied in material science for developing novel polymers, coatings, and electronic materials due to its multifunctional aromatic and heterocyclic nature.
Mechanism of Action
Mechanism: : This compound interacts with biological systems through multiple pathways, likely involving hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.
Molecular Targets and Pathways: : It may bind to enzymes, receptors, or nucleic acids, altering their function and influencing cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other furo[3,4-d]pyrimidin derivatives, this compound’s specific substituents (p-tolyl and ethoxyphenyl groups) confer unique properties. These include altered solubility, stability, and interaction profiles with biological targets.
Similar Compounds: : Compounds with similar core structures but different substituents include:
2,5-Dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin
2,5-Dioxo-4-(4-methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidin
In sum, this compound is a versatile and complex molecule with significant potential in various fields of research and industry. Its unique structure allows for diverse applications, making it a subject of ongoing scientific interest.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-30-17-10-8-16(9-11-17)24-19(27)12-26-18-13-31-22(28)20(18)21(25-23(26)29)15-6-4-14(2)5-7-15/h4-11,21H,3,12-13H2,1-2H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYWQCLBBQMEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2904550.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)
![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)


![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)




